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Compound of Interest

Compound Name: Acloproxalap

Cat. No.: B10830846

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acloproxalap (ADX-629), an investigational
first-in-class oral RASP (Reactive Aldehyde Species) inhibitor, with current therapeutic
alternatives for its primary indications under investigation: atopic dermatitis and alcohol-
associated hepatitis. The data presented is based on available clinical trial results and is
intended to provide a comprehensive overview for research and drug development
professionals. Acloproxalap's topical analog, Reproxalap, is also discussed in the context of
its development for ocular inflammatory diseases to provide a broader understanding of the
RASP inhibition mechanism.

Mechanism of Action: RASP Inhibition

Reactive Aldehyde Species (RASP) are electrophilic molecules that contribute to inflammation
by forming covalent adducts with proteins, which can lead to the activation of pro-inflammatory
signaling pathways such as NF-kB and inflammasomes.[1][2] Acloproxalap is designed to trap
and clear these RASP, thereby reducing the inflammatory cascade.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10830846?utm_src=pdf-interest
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://en.wikipedia.org/wiki/Reactive_aldehyde_species
https://www.aldeyra.com/science-technology/
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cellular Environment

Inflammatory Stimuli Acloproxalap

Generation Traps & Clears

RASP o IEEEEE

Covalent Bonding

Protein Adducts

Intracellular Signaling

NF-kB Activation Inflammasome Activation

Pro-inflammatory Cytokines

Inflammation

Click to download full resolution via product page
RASP Inhibition Signaling Pathway

Acloproxalap in Atopic Dermatitis: A Comparative
Analysis

Acloproxalap has been evaluated in a Phase 2 clinical trial for mild to moderate atopic
dermatitis. The following tables compare the efficacy of Acloproxalap with established
treatments, Dupilumab (an injectable biologic) and Upadacitinib (an oral JAK inhibitor).
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Table 1: Efficacy of Acloproxalap in Mild to Moderate Atopic Dermatitis (Phase 2)

Endpoint Acloproxalap (250mg BID, 3 months)
EASI-50 50%
EASI-75 38%
EASI-90 13%
IGA 0/1 (Clear/Almost Clear) 13%
Itching Elimination 25%

Complete Clearance of Affected Body Surface 139
0
Area

Data from an open-label, single-center Phase 2 clinical trial with eight patients.[3]

Table 2: Comparative Efficacy of Atopic Dermatitis Treatments (Pivotal Trials)

Dupilumab (300mg  Upadacitinib (15mg Upadacitinib (30mg

Endpoint

Q2W, 16 weeks) QD, 16 weeks) QD, 16 weeks)
EASI-75 44-51%[4] 60-70%][5] 73-80%
IGA 0/1 (Clear/Almost

39% ~31-50% ~50%

Clear)

Experimental Protocols: Atopic Dermatitis Clinical Trials

Acloproxalap (ADX-629) Phase 2 Trial (NCT05717920)

« Study Design: A multicenter, adaptive, two-part trial. Part 1 was an open-label study of
approximately 10 adults with mild, moderate, or severe atopic dermatitis.

 Intervention: Acloproxalap 250mg administered orally twice daily for 90 days.

e Primary Endpoint: Safety and tolerability.
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e Secondary Endpoints: Improvement in Eczema Area and Severity Index (EASI), Investigator
Global Assessment (IGA), Patient-Oriented Eczema Measure (POEM), and Peak Pruritus

Numerical Rating Scale.
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Acloproxalap Atopic Dermatitis Trial Workflow

Dupilumab Pivotal Trials (e.g., SOLO 1 & SOLO 2)
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o Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies in adults
with moderate-to-severe atopic dermatitis.

« Intervention: Subcutaneous injection of Dupilumab 300mg every other week or weekly, or
placebo for 16 weeks.

e Primary Endpoints: Proportion of patients with an IGA score of 0 or 1 and a reduction of 2 or
more points from baseline at week 16; proportion of patients with EASI-75 at week 16.

Upadacitinib Pivotal Trials (e.g., Measure Up 1 & Measure Up 2)

» Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies in
patients 12 years and older with moderate-to-severe atopic dermatitis.

 Intervention: Oral Upadacitinib 15mg or 30mg once daily, or placebo for 16 weeks.

e Primary Endpoints: Proportion of patients with EASI-75 at week 16; proportion of patients
with a validated IGA for Atopic Dermatitis (vVIGA-AD) score of O or 1 with at least a 2-point
improvement from baseline at week 16.

Acloproxalap in Alcohol-Associated Hepatitis: A
Comparative Analysis

Acloproxalap has shown promising results in a Phase 2 clinical trial for mild to moderate
alcohol-associated hepatitis. This section compares its efficacy with the current standard of
care, corticosteroids.

Table 3: Efficacy of Acloproxalap in Mild to Moderate Alcohol-Associated Hepatitis (Phase 2)

Endpoint Acloproxalap (Oral, 1 month)

Change in MELD Score Statistically significant improvement (p=0.001)
Change in Triglyceride Levels Statistically significant improvement (p<0.0001)
Change in C-Reactive Protein Levels Statistically significant improvement (p<0.0001)

Data from a single-arm, multicenter Phase 2 clinical trial in four patients.
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Table 4: Efficacy of Corticosteroids in Severe Alcohol-Associated Hepatitis

Endpoint Corticosteroids

Showed improvement in patients with MELD
scores between 25-39. 30-day survival

30-Day Survival estimates were 79.4% for prednisolone, 90.8%
for prednisone, and 82.7% for

methylprednisolone in one study.

90-Day and 180-Day Survival No significant survival benefit observed.

Note: The Acloproxalap trial was in mild to moderate patients, while corticosteroid data is
primarily in severe cases.

Experimental Protocols: Alcohol-Associated Hepatitis

Clinical Trials
Acloproxalap (ADX-629) Phase 2 Trial (NCT06685692)

o Study Design: A Phase 2, open-label, single-arm, multicenter trial in subjects with moderate
alcohol-associated hepatitis. An earlier proof-of-concept trial involved four patients with mild
to moderate disease.

« Intervention: Oral Acloproxalap administered for one month in the proof-of-concept study.
The ongoing trial plans for administration twice daily over 90 days.

e Primary Endpoint: Safety and tolerability.

e Secondary Endpoints: Liver function biomarkers, Model for End-Stage Liver Disease (MELD)
score, hospitalization, and mortality rate.
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Acloproxalap Alcoholic Hepatitis Trial Workflow

Corticosteroid Trials for Severe Alcoholic Hepatitis

o Study Design: Numerous randomized controlled trials and meta-analyses have evaluated
corticosteroids. A large retrospective study included 3,380 adults with a clinical and/or
histological diagnosis of AH.

« Intervention: Typically oral prednisolone 40 mg/day for 28 days.
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e Primary Endpoint: Often short-term mortality (e.g., 28-day or 30-day).

e Prognostic Scores: Maddrey's Discriminant Function (MDF) and MELD scores are used to
assess severity and predict prognosis. A Lille score is often calculated after 7 days of

treatment to determine response.

Reproxalap in Ocular Inflammatory Diseases

To provide a broader context on the therapeutic potential of RASP inhibition, this section
summarizes the findings for Reproxalap, a topical analog of Acloproxalap, in dry eye disease
and allergic conjunctivitis.

Table 5: Efficacy of Reproxalap in Dry Eye Disease (Phase 3)

. Reproxalap (0.25% ophthalmic solution)
Endpoint

vs. Vehicle
Ocular Discomfort Statistically significant reduction.
Ocular Redness Statistically significant reduction.

Data from Phase 3 clinical trials.

Table 6: Efficacy of Reproxalap in Allergic Conjunctivitis (Phase 3 INVIGORATE Trial)

. Reproxalap (0.25% ophthalmic solution)
Endpoint

vs. Vehicle
Ocular Itching Statistically significant reduction.
Ocular Redness Statistically significant reduction.
Ocular Tearing Statistically significant reduction.

Experimental Protocols: Ocular Clinical Trials

Reproxalap Dry Eye Disease Trial
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o Study Design: Randomized, double-masked, vehicle-controlled trials. Some trials utilize a
dry eye chamber to induce symptoms.

« Intervention: Topical administration of 0.25% Reproxalap ophthalmic solution, typically four
times daily.

e Primary Endpoint: Ocular discomfort, an FDA-accepted symptom of dry eye disease.
Reproxalap Allergic Conjunctivitis Trial (INVIGORATE)

o Study Design: A prospective, quadruple-masked, vehicle-controlled, crossover, sequence-
randomized Phase 3 trial.

o Methodology: Patients were exposed to aerosolized ragweed pollen in an allergen chamber
for 3.5 hours.

« Intervention: One drop of 0.25% Reproxalap ophthalmic solution or vehicle was administered
in each eye before and 90 minutes after entering the chamber.

e Primary Endpoint: Ocular itching score from 110 to 210 minutes after chamber entry.

Conclusion

Acloproxalap, as a first-in-class oral RASP inhibitor, represents a novel approach to treating
systemic immune-mediated diseases. The preliminary data from Phase 2 trials in atopic
dermatitis and alcohol-associated hepatitis are encouraging and warrant further investigation in
larger, controlled studies. The clinical development of its topical analog, Reproxalap, for ocular
inflammatory conditions further supports the potential of the RASP inhibition mechanism. This
guide provides a comparative framework for researchers and drug development professionals
to evaluate the therapeutic potential of Acloproxalap in the context of current and emerging
treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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